Ethyl nicotinate

Catalog No.
S575880
CAS No.
614-18-6
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl nicotinate

CAS Number

614-18-6

Product Name

Ethyl nicotinate

IUPAC Name

ethyl pyridine-3-carboxylate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3

InChI Key

XBLVHTDFJBKJLG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=CC=C1

Solubility

0.37 M

Synonyms

3-Pyridinecarboxylic Acid Ethyl Ester; Nicotinic Acid Ethyl Ester; 3-(Ethoxycarbonyl)pyridine; 3-Carbethoxypyridine; Ba 2673; Ethyl 3-Pyridinecarboxylate; Ignicut; Ignocut; Mucotherm; NSC 8872; Nicaethan; Nikethan; Nikithan; β-Pyridinecarboxylic Acid

Canonical SMILES

CCOC(=O)C1=CN=CC=C1

Vasodilatory Effects

One of the most widely studied properties of ethyl nicotinate is its vasodilatory effect. This means it can cause blood vessels to relax and widen, leading to increased blood flow to the affected area. Studies have shown that topical application of ethyl nicotinate creams or ointments can improve blood circulation in the skin, potentially benefiting conditions like:

  • Peripheral arterial disease (PAD): Research suggests that ethyl nicotinate might improve symptoms of PAD, a condition characterized by reduced blood flow to the legs and feet [].
  • Wound healing: Studies investigating the effectiveness of ethyl nicotinate in promoting wound healing have yielded mixed results. While some studies show promising results, others haven't found significant benefits [, ].

Anti-inflammatory Properties

Some research suggests that ethyl nicotinate might possess anti-inflammatory properties. This could be beneficial for various conditions characterized by inflammation, such as:

  • Skin disorders: Studies suggest that ethyl nicotinate might be helpful in managing inflammatory skin conditions like psoriasis []. However, more research is needed to confirm its efficacy and establish a safe and effective dosage.
  • Musculoskeletal conditions: Ethyl nicotinate is sometimes included in topical formulations for pain relief due to its potential anti-inflammatory properties. However, evidence supporting its effectiveness for this purpose is limited [].

Ethyl nicotinate is an organic compound classified as a member of the pyridinecarboxylic acids, specifically an ester formed from nicotinic acid and ethanol. Its molecular formula is C8H9NO2C_8H_9NO_2 with a molecular weight of approximately 151.16 g/mol. Ethyl nicotinate is known for its sweet, fruity odor and is soluble in water, exhibiting basic properties due to its pKa value of 3.35 . This compound is often utilized in both pharmaceutical and cosmetic industries, particularly for its potential vasodilatory effects, which can enhance blood circulation and improve skin appearance .

The specific mechanism of action of ethyl nicotinate depends on the context of its use. Here are two potential areas of interest:

  • Vasodilation: Ethyl nicotinate may act as a vasodilator, causing blood vessels to relax and widen. This effect is attributed to its interaction with nicotinic acetylcholine receptors, leading to increased blood flow [].
  • Precursor for other molecules: In material science, ethyl nicotinate can be used as a building block for the synthesis of more complex molecules with desired properties [].

Ethyl nicotinate is primarily synthesized through a Fischer esterification reaction between nicotinic acid and ethanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester and water as a byproduct . The general reaction can be represented as follows:

Nicotinic Acid+EthanolAcid CatalystEthyl Nicotinate+Water\text{Nicotinic Acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl Nicotinate}+\text{Water}

In addition to its synthesis, ethyl nicotinate participates in various

Ethyl nicotinate exhibits several biological activities, notably its vasodilatory properties. It has been studied for its ability to enhance blood flow, which may be beneficial in various cosmetic formulations aimed at improving skin circulation and appearance . Furthermore, ethyl nicotinate can be metabolized into nicotinamide, which is a precursor for nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in numerous metabolic processes .

In terms of lipid metabolism, ethyl nicotinate has shown promise in reducing levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels, indicating its potential role in cardiovascular health .

The primary method for synthesizing ethyl nicotinate involves Fischer esterification, as previously mentioned. Alternative methods include:

  • Direct Esterification: Utilizing absolute ethanol and nicotinic acid under controlled conditions.
  • Catalytic Methods: Employing various catalysts to optimize yield and reaction conditions .
  • Biotransformation: Using microbial systems to convert precursors into ethyl nicotinate through enzymatic activities.

These methods vary in complexity and yield but generally aim to maximize purity and efficiency in production.

Ethyl nicotinate finds applications across multiple domains:

  • Pharmaceuticals: Used in formulations targeting skin conditions due to its vasodilatory effects.
  • Cosmetics: Incorporated into anti-aging products aimed at enhancing skin circulation.
  • Food Industry: Identified as a potential biomarker for the consumption of certain foods like sweet orange .

Its unique properties make it valuable not only for topical applications but also for research into metabolic processes.

Research on ethyl nicotinate has highlighted its interactions with various biological systems. Notably:

  • Vasodilation Mechanism: Ethyl nicotinate induces a warming sensation on the skin due to increased blood flow, which can be beneficial for topical applications aimed at improving circulation .
  • Metabolic Pathways: Its conversion to nicotinamide and subsequent involvement in NAD+ synthesis underscores its role in energy metabolism and cellular functions .

Studies have also indicated that ethyl nicotinate may cause sensitization reactions upon prolonged skin exposure; hence careful handling is advised .

Ethyl nicotinate shares structural similarities with other pyridinecarboxylic acid derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Nicotinic AcidC6H5N03Precursor to ethyl nicotinate; biologically active
Methyl NicotinateC7H9NO2Methyl ester variant with different solubility
Ethyl PicolinateC8H9NO2Similar structure but differs in functional groups
Nicotinic Acid Ethyl EsterC8H9NO2Synonymous with ethyl nicotinate; used interchangeably
3-Picolinic Acid Ethyl EsterC8H9NO2Variation with different biological activity profiles

Ethyl nicotinate's uniqueness lies in its specific esterification with ethanol, leading to distinct biological activities and applications compared to these similar compounds.

Solid Acid-Catalyzed Esterification

Solid acid catalysts have supplanted traditional homogeneous catalysts (e.g., H₂SO₄) due to their reusability and reduced environmental impact. The HND230 catalyst, a proprietary zeolite-based material, enables toluene-mediated esterification of nicotinic acid and ethanol at 50–65°C.

Mechanism:

  • Adsorption: Nicotinic acid and ethanol adsorb onto Brønsted acid sites.
  • Protonation: The carbonyl oxygen of nicotinic acid is protonated, enhancing electrophilicity.
  • Nucleophilic Attack: Ethanol’s hydroxyl group forms a tetrahedral intermediate.
  • Dehydration: Water is removed via azeotropic distillation with toluene, shifting equilibrium toward product formation.

Industrial Protocols:

ParameterOptimal RangeImpact on Yield
Catalyst Loading1–10% (w/w)Maximizes TOF
Solvent Ratio (w/w)Nicotinic acid:Toluene = 1:0.3–1:8Balances mixing and cost
Temperature55–60°CPrevents side reactions
Reaction Time4–6 hoursEnsures >95% conversion

Recycling HND230 for five cycles retains >90% activity, reducing catalyst costs by 40%.

Continuous Flow Hydrogenation Processes

Continuous flow systems enhance selectivity and throughput in ethyl nicotinate hydrogenation. The HEL FlowCAT reactor achieves partial hydrogenation to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (78 g·h⁻¹·g⁻¹ catalyst) and full hydrogenation to ethyl piperidine-3-carboxylate (408 g·h⁻¹·g⁻¹ catalyst).

Key Variables:

  • Pressure: 30–90 bar H₂ (higher pressures favor full hydrogenation).
  • Catalyst: Pd/C for partial; Pt/C for full hydrogenation.
  • Residence Time: 2–5 minutes (prevents over-reduction).

Performance Metrics:

ProcessThroughput (g/day)Productivity (g·h⁻¹·g⁻¹)
Partial Hydrogenation1,21978
Full Hydrogenation1,959408

Notably, switching from H₂O to D₂O enables deuterated derivatives for isotopic labeling studies.

Green Synthesis Approaches

Enzymatic Esterification

Novozym 435 (immobilized lipase B) catalyzes solvent-free esterification under mild conditions (50°C, 48 hours), achieving 80% yield over nine cycles. Molecular sieves (3 Å) adsorb water, shifting equilibrium without neutralization steps.

Substrate Scope:

Nicotinic Acid DerivativeAlcoholYield (%)
2-Methoxynicotinic AcidBenzyl Alcohol78
Nicotinic AcidPhenethyl Alcohol85
5-Fluoronicotinic Acid(E)-Hex-4-en-1-ol72

Ionic Liquid-Mediated Synthesis

The acidic ionic liquid [Bmim]ZnBr₃ catalyzes tandem cyclization of substituted enamine esters and 1,2-allenones at 100°C, yielding polysubstituted nicotinate derivatives in 69–71% yield. This method eliminates volatile solvents and reduces E-factor by 60%.

Industrial-Scale Optimization Strategies

Waste Minimization

Replacing H₂SO₄ with HND230 reduces wastewater COD from 15,000–20,000 mg/L to 3,000–5,000 mg/L. Closed-loop solvent recovery (toluene) further cuts raw material costs by 25%.

Economic Comparison:

ParameterConventional (H₂SO₄)Solid Acid (HND230)
Catalyst Cost ($/kg)550
Wastewater Treatment ($/ton)12030
Yield (%)85–9095–98
Purity (GC%)97–9899–99.7

Process Intensification

Microwave-assisted esterification reduces reaction time from 6 hours to 45 minutes, while microreactors enhance heat transfer in hydrogenation steps, minimizing hot spots.

Physical Description

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS]

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Boiling Point

224.0 °C

Heavy Atom Count

11

LogP

1.32 (LogP)

Melting Point

8.5 °C

UNII

NIJ3H353YH

GHS Hazard Statements

Aggregated GHS information provided by 1446 companies from 12 notifications to the ECHA C&L Inventory.;
H319 (90.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

614-18-6

Wikipedia

Ethyl nicotinate

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Skin conditioning

General Manufacturing Information

3-Pyridinecarboxylic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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